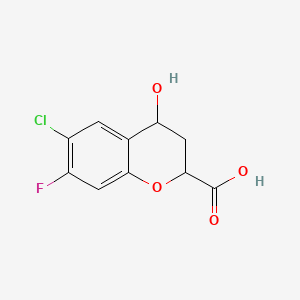![molecular formula C42H51N8O5P B13913472 N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound used primarily in the field of oligonucleotide synthesis. This compound is known for its role in the production of labeled oligonucleotides, which are essential in various biochemical and molecular biology applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using trityl or silyl protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected intermediate is then coupled with 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl chloride under anhydrous conditions to form the phosphoramidite.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert the phosphoramidite to phosphines.
Substitution: The cyanoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Typically performed using iodine or other oxidizing agents in the presence of water.
Reduction: Achieved using reducing agents like lithium aluminum hydride.
Substitution: Conducted under basic conditions with nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include phosphates, phosphines, and substituted derivatives, which are used in further synthetic applications .
科学研究应用
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is widely used in scientific research, particularly in:
Chemistry: As a reagent in the synthesis of labeled oligonucleotides.
Biology: In the study of gene expression and regulation through labeled DNA and RNA probes.
Medicine: For diagnostic purposes, including the detection of genetic disorders and infectious diseases.
Industry: In the production of custom oligonucleotides for research and therapeutic applications.
作用机制
The compound exerts its effects by participating in the synthesis of oligonucleotides. It acts as a phosphoramidite reagent, facilitating the formation of phosphodiester bonds between nucleotides. The cyanoethoxy group serves as a leaving group, allowing the formation of a stable phosphodiester linkage. This mechanism is crucial for the automated synthesis of DNA and RNA sequences .
相似化合物的比较
Similar Compounds
- **N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2’-O-[dimethyl(2-methyl-2-propanyl)silyl]adenosine
- UNA-A(BZ) Phosphoramidite
Uniqueness
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to its specific structure, which allows for efficient and high-yield synthesis of labeled oligonucleotides. Its stability and compatibility with various synthesizers make it a preferred choice in oligonucleotide synthesis .
属性
分子式 |
C42H51N8O5P |
|---|---|
分子量 |
778.9 g/mol |
IUPAC 名称 |
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H51N8O5P/c1-29(2)39(51)46-41-45-38-37(40(52)47-41)44-28-49(38)36-26-48(25-35(55-36)27-54-56(53-24-16-23-43)50(30(3)4)31(5)6)42(32-17-10-7-11-18-32,33-19-12-8-13-20-33)34-21-14-9-15-22-34/h7-15,17-22,28-31,35-36H,16,24-27H2,1-6H3,(H2,45,46,47,51,52) |
InChI 键 |
FRWLFVXCJRIGKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


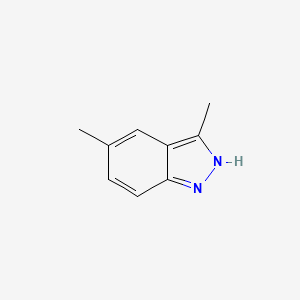

![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)

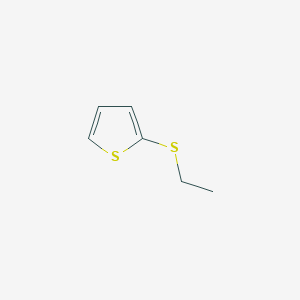
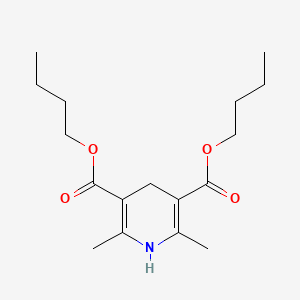
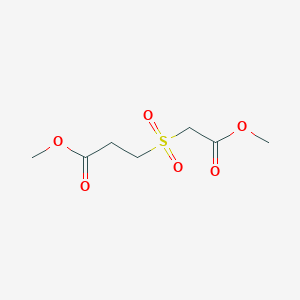
![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)

![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
